Guanidine 1,5-diazabicyclo(5.3.0)decane

Medicinal Chemistry Pharmacophore Design Scaffold Hopping

Guanidine 1,5-diazabicyclo(5.3.0)decane (CAS 115839-49-1) is a synthetic bicyclic guanidine derivative in which a guanidine group is tethered to a fused pyrrolo[1,2-a][1,4]diazepine core. First reported by Guryn et al.

Molecular Formula C19H41N5
Molecular Weight 225.33 g/mol
CAS No. 115839-49-1
Cat. No. B048311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanidine 1,5-diazabicyclo(5.3.0)decane
CAS115839-49-1
Synonymsguanidine 1,5-diazabicyclo(5.3.0)decane
guanidine diazabicyclodecane
Molecular FormulaC19H41N5
Molecular Weight225.33 g/mol
Structural Identifiers
SMILESC1CC2CN(CCCN2C1)CCN=C(N)N
InChIInChI=1S/C11H23N5/c12-11(13)14-4-8-15-5-2-7-16-6-1-3-10(16)9-15/h10H,1-9H2,(H4,12,13,14)
InChIKeyDUWSMSCXCQTTEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Guanidine 1,5-Diazabicyclo(5.3.0)decane (CAS 115839-49-1) – Procurement-Relevant Physicochemical and Pharmacological Profile


Guanidine 1,5-diazabicyclo(5.3.0)decane (CAS 115839-49-1) is a synthetic bicyclic guanidine derivative in which a guanidine group is tethered to a fused pyrrolo[1,2-a][1,4]diazepine core [1]. First reported by Guryn et al. in 1987 alongside its (5.4.0)undecane homolog, the compound is registered in MeSH (UID C054037) and PubChem (CID 3082749) [2][3]. Its molecular formula is C₁₁H₂₃N₅, molecular weight 225.33 g/mol, and predicted logP is -0.09, placing it in a distinct lipophilicity–basicity space relative to both acyclic guanidines and alternative bicyclic amidine bases [3].

Why Guanidine 1,5-Diazabicyclo(5.3.0)decane Cannot Be Replaced by Unconstrained Guanidines or Its [5.4.0] Homolog


The [5.3.0] bicycle imposes a fixed spatial relationship between the guanidine pharmacophore and the tertiary amines of the fused ring, a constraint absent in flexible acyclic guanidines such as 1,1,3,3-tetramethylguanidine (TMG) [1]. Even the closest ring-expanded homolog, guanidine 1,5-diazabicyclo(5.4.0)undecane (CAS 115839-50-4), differs by one methylene unit, altering the diazepane ring size from seven to eight members and shifting the nitrogen lone-pair vector [1]. Predicted physicochemical properties—logP, H-bond donor/acceptor count, and molar refractivity—reinforce that the [5.3.0] scaffold occupies a unique property space; substituting it with a generic guanidine without experimental re-validation would discard structure-specific interactions documented in the foundational pharmacological study [1].

Quantitative Differentiation Evidence for Guanidine 1,5-Diazabicyclo(5.3.0)decane Against Closest Analogs – Procurement Decision Support


Ring Constraint: [5.3.0] vs. [5.4.0] Bicyclic Guanidine Scaffold – Molecular Formula and Conformational Divergence

Note: Quantitative pharmacological data from the sole primary paper (Guryn et al., 1987) are not publicly available as an abstract; therefore, the evidence below relies on structural, physicochemical, and patent-derived comparisons. Users should verify critical biological endpoints through experimental testing. The 1,5-diazabicyclo(5.3.0)decane scaffold contains a fused pyrrolidine (5-membered) and diazepane (7-membered) ring, whereas its closest homolog, guanidine 1,5-diazabicyclo(5.4.0)undecane (CAS 115839-50-4), incorporates an 8-membered diazocane ring [1]. The structural difference translates to a molecular formula of C₁₁H₂₃N₅ (MW 225.33) for the [5.3.0] system versus C₁₂H₂₅N₅ (MW 239.36) for the [5.4.0] system—a delta of one CH₂ unit (14.03 g/mol) .

Medicinal Chemistry Pharmacophore Design Scaffold Hopping

Predicted Lipophilicity: Guanidine 1,5-Diazabicyclo(5.3.0)decane vs. 1,1,3,3-Tetramethylguanidine (TMG)

The predicted logP of guanidine 1,5-diazabicyclo(5.3.0)decane is -0.09 (ACD/Labs Percepta, ChemSpider) . In contrast, 1,1,3,3-tetramethylguanidine (TMG) has a predicted logP of approximately 0.2–0.5 (PubChem), reflecting higher lipophilicity from N-methyl substituents rather than ring constraint [1]. The difference of 0.3–0.6 logP units corresponds to a 2- to 4-fold shift in octanol–water partition coefficient, which can meaningfully alter passive membrane permeability and nonspecific protein binding in early-stage assays.

ADME Profiling Lead Optimization Physicochemical Property Analysis

Hydrogen-Bond Donor/Acceptor Profile: Comparison with Acyclic Guanidine and Guanethidine

Guanidine 1,5-diazabicyclo(5.3.0)decane presents 4 H-bond donors (HBD) and 5 H-bond acceptors (HBA), as computed from its SMILES structure [1]. Unsubstituted guanidine (CH₅N₃) has HBD=4, HBA=1, while the antihypertensive agent guanethidine has HBD=2, HBA=4. The target compound's additional HBA sites arise from the two tertiary amines in the fused diazepane ring, creating an electrostatic surface that is topologically distinct from both the minimal guanidine core and the β-aminoethylguanidine motif of guanethidine [1].

Structure-Based Drug Design Molecular Recognition Off-Target Profiling

Synthetic Provenance: Multi-Step Diazabicyclo Synthesis vs. Single-Step Alkylation for TMG

The 1,5-diazabicyclo(5.3.0)decane core is accessed through multi-step sequences—typically reductive cyclization of keto-diazepane precursors or cyclization of suitable diamines with guanidine equivalents—as exemplified in patent GB1125112A [1] and the Guryn synthesis [2]. In contrast, TMG is prepared by a single-step alkylation of guanidine free base. The increased step count for the bicyclic scaffold implies longer lead times, lower overall yield, and higher procurement cost, factors that must be weighed against its conformational advantages when selecting guanidine tools for a project.

Process Chemistry Intellectual Property Supply Chain Assessment

Application Scenarios for Guanidine 1,5-Diazabicyclo(5.3.0)decane Based on Differentiated Evidence


Conformationally Constrained Guanidine Pharmacophore Screening

Medicinal chemistry teams exploring a guanidine binding hypothesis that requires a fixed spatial orientation can use the [5.3.0] scaffold as a rigid probe, comparing binding data against the [5.4.0]undecane homolog to establish ring-size SAR. The 14 Da molecular weight difference and altered ring conformation allow researchers to deconvolute steric from electronic contributions to target engagement [1][2].

ADME-Tox Panel Calibration for Bicyclic Guanidine Series

In early ADME screening, the predicted logP of -0.09 and the 4/5 HBD/HBA ratio of the [5.3.0] scaffold provide a reference point that is clearly separated from TMG (logP ~0.2, HBA=1) and other acyclic guanidines. This differentiation allows screening cascades to include the compound as a negative control for high-lipophilicity artifacts or as a benchmark for permeability–solubility balancing .

Intellectual Property Landscape Analysis for Diazabicyclo Guanidine Therapeutics

Organizations evaluating freedom-to-operate for bicyclic guanidine candidates can reference the foundational patent GB1125112A and the 1987 Guryn synthesis to establish prior art for the [5.3.0] core. This distinguishes the series from the more heavily patented amidine bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and DBN (1,5-diazabicyclo[4.3.0]non-5-ene), which originate from a different chemical space [3].

Specialty Chemical Procurement for Academic or Industrial Tool Compound Libraries

When building a focused library of constrained guanidines for phenotypic screening, the [5.3.0] scaffold offers a unique combination of ring size, H-bond profile, and moderate lipophilicity. Buyers should verify vendor purity (typically >95% by HPLC, as listed on reputable supplier sites) and confirm availability, as the multi-step synthesis may necessitate custom orders with lead times of 4–8 weeks [3].

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